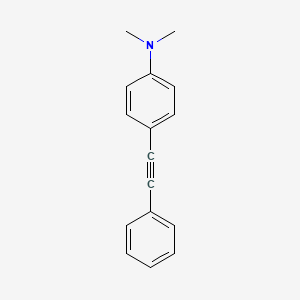

4-Dimethylaminotolan

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H15N |

|---|---|

Molecular Weight |

221.30 g/mol |

IUPAC Name |

N,N-dimethyl-4-(2-phenylethynyl)aniline |

InChI |

InChI=1S/C16H15N/c1-17(2)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-7,10-13H,1-2H3 |

InChI Key |

WBLCYYFORJVCJV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C#CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 4-Dimethylaminotolan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-Dimethylaminotolan, also known as 4-(phenylethynyl)-N,N-dimethylaniline. This compound is a valuable building block in the development of organic materials and potential pharmaceutical agents. This document details the prevalent synthetic methodologies, focusing on the Sonogashira coupling reaction, and outlines effective purification protocols, including column chromatography and recrystallization.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst in the presence of a base.[1] For the synthesis of this compound, this typically involves the reaction of 4-iodo-N,N-dimethylaniline with phenylacetylene.

General Reaction Scheme:

Experimental Protocol: Sonogashira Coupling

This protocol is a composite of established methods for Sonogashira couplings of similar substrates.[2][3]

Materials:

-

4-iodo-N,N-dimethylaniline

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine (TEA), diisopropylamine (iPr2NH), or cesium carbonate (Cs2CO3))

-

Anhydrous solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO))

-

An inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add 4-iodo-N,N-dimethylaniline (1.0 eq), Pd(PPh3)2Cl2 (e.g., 2-5 mol%), and CuI (e.g., 1-5 mol%).

-

The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).

-

Anhydrous solvent and the base (e.g., 2-3 eq) are added via syringe.

-

Phenylacetylene (1.1-1.5 eq) is then added dropwise to the stirred mixture.

-

The reaction mixture is heated to a specified temperature (typically between room temperature and 80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then subjected to purification.

Quantitative Data Summary:

| Parameter | Value/Condition | Reference |

| Reactants | ||

| 4-iodo-N,N-dimethylaniline | 1.0 equivalent | [2][3] |

| Phenylacetylene | 1.1 - 1.5 equivalents | [2][4] |

| Catalysts | ||

| Palladium Catalyst (e.g., Pd(PPh3)2Cl2) | 0.5 - 5 mol% | [3][4] |

| Copper(I) Iodide (CuI) | 1 - 6 mol% | [2] |

| Reaction Conditions | ||

| Base | Triethylamine, Diisopropylamine, or Cesium Carbonate | [1][2][3] |

| Solvent | DMF, THF, or DMSO | [2] |

| Temperature | Room Temperature to 80 °C | [3][5] |

| Reaction Time | 1 - 24 hours (monitored by TLC) | [2] |

| Yield | Up to 83% (for analogous compounds) | [2] |

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound via Sonogashira coupling.

Purification of this compound

Purification of the crude product is crucial to obtain this compound of high purity. The two most common and effective methods are column chromatography and recrystallization.

Column Chromatography

Flash column chromatography is a widely used technique for the purification of organic compounds.[6] The choice of the solvent system (eluent) is critical for achieving good separation. For compounds with functionalities similar to this compound, a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate or ether is commonly employed.[7]

Experimental Protocol: Column Chromatography

-

A silica gel slurry is prepared in the chosen eluent and packed into a glass column.

-

The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorbed onto a small amount of silica gel.

-

The solvent is evaporated to yield a dry powder, which is then carefully loaded onto the top of the packed silica gel column.

-

The column is eluted with the chosen solvent system, and fractions are collected.

-

The fractions are analyzed by TLC to identify those containing the pure product.

-

The fractions containing pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.

Eluent Systems for Column Chromatography:

| Eluent System | Ratio (v/v) | Notes | Reference |

| Hexane : Ethyl Acetate | Gradient | A common system for a wide range of polarities. | [2] |

| Petroleum Ether : Ethyl Acetate | 20 : 1 | Suitable for less polar compounds. | [7] |

| Hexane : Ether : Acetone | 30 : 1 : 2 | A specific system used for a Sonogashira product. | [5] |

Recrystallization

Recrystallization is a purification technique based on the differential solubility of the compound and impurities in a particular solvent at different temperatures.

Experimental Protocol: Recrystallization

-

The crude this compound is dissolved in a minimum amount of a suitable hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated briefly.

-

The hot solution is filtered to remove insoluble impurities and the charcoal.

-

The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The resulting crystals are collected by vacuum filtration.

-

The crystals are washed with a small amount of cold solvent to remove any adhering impurities.

-

The purified crystals are then dried under vacuum.

Potential Recrystallization Solvents:

A suitable recrystallization solvent for this compound would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of aromatic compounds include ethanol, methanol, toluene, or a mixture of solvents like toluene-hexane.[2]

Purification Workflow Diagram:

Caption: Purification workflow for this compound.

Signaling Pathways

A thorough search of the scientific literature reveals no established biological signaling pathways in which this compound is known to be directly involved. This compound is primarily utilized as a chemical intermediate in organic synthesis and for the development of materials with specific photophysical properties. Therefore, a diagram of a signaling pathway involving this compound cannot be provided at this time.

Conclusion

The synthesis of this compound is reliably achieved through the Sonogashira coupling reaction, a versatile and powerful tool in organic chemistry. Subsequent purification by column chromatography and/or recrystallization can yield a product of high purity suitable for further research and development. While the biological activity of this compound is not well-documented, its utility as a synthetic building block remains significant in various scientific disciplines.

References

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]

- 3. Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[1,2,4]triazolo[4,3-a]quinoxalines in water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. rsc.org [rsc.org]

- 6. Purification [chem.rochester.edu]

- 7. chem.pku.edu.cn [chem.pku.edu.cn]

Unveiling the Solvent-Dependent Photophysical Behavior of 4-(Dimethylamino)-4'-cyanostilbene (DCS)

A Technical Guide for Researchers and Drug Development Professionals

Initial inquiries for "4-Dimethylaminotolan" did not yield relevant scientific data, suggesting it may be an incorrect or rarely documented compound. This guide focuses on a closely related and extensively studied alternative, trans-4-(Dimethylamino)-4'-cyanostilbene (DCS), a molecule renowned for its pronounced solvatochromic properties and utility as a molecular probe.

This technical guide provides a comprehensive overview of the photophysical properties of trans-4-(Dimethylamino)-4'-cyanostilbene (DCS) in various solvent environments. DCS is a donor-acceptor substituted stilbene derivative that exhibits significant changes in its absorption and emission characteristics in response to solvent polarity, making it an excellent probe for studying local environments and solvation dynamics.[1][2] This document details its solvent-dependent photophysical data, outlines the experimental methodologies for its characterization, and presents visual representations of the underlying photophysical processes and experimental workflows.

Core Photophysical Properties of DCS

The photophysical behavior of DCS is dominated by an intramolecular charge transfer (ICT) process upon photoexcitation. The dimethylamino group acts as an electron donor and the cyano group as an electron acceptor. In the excited state, there is a significant redistribution of electron density, leading to a large excited-state dipole moment. This change in dipole moment is the primary reason for the pronounced solvatochromism observed for this molecule.

Data Summary

The following table summarizes the key photophysical parameters of DCS in a range of solvents with varying polarities.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift (Δν) [cm⁻¹] | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) [ns] |

| Cyclohexane | 2.02 | 374 | 430 | 3690 | 0.60 | 1.2 |

| Toluene | 2.38 | 384 | 462 | 4420 | 0.45 | 1.5 |

| Dichloromethane | 8.93 | 392 | 502 | 5560 | 0.10 | 0.8 |

| Acetonitrile | 37.5 | 388 | 525 | 6670 | 0.02 | 0.3 |

| Methanol | 32.7 | 390 | 540 | 7080 | 0.01 | 0.2 |

Note: The data presented in this table is a compilation from multiple sources and may show slight variations depending on the specific experimental conditions.

Experimental Protocols

The characterization of the photophysical properties of DCS involves a suite of spectroscopic techniques. The following sections detail the typical experimental methodologies employed.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima (λ_abs and λ_em) and the fluorescence quantum yield (Φ_f).

Methodology:

-

Sample Preparation: Solutions of DCS are prepared in various spectroscopic-grade solvents at a concentration that ensures an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.

-

Absorption Spectroscopy: UV-Visible absorption spectra are recorded using a dual-beam spectrophotometer. The wavelength of maximum absorption (λ_abs) is determined.

-

Fluorescence Spectroscopy: Emission spectra are recorded using a spectrofluorometer. The sample is excited at its λ_abs, and the emission spectrum is scanned. The wavelength of maximum emission (λ_em) is determined.

-

Quantum Yield Determination: The fluorescence quantum yield (Φ_f) is typically determined using a relative method. A well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is used. The integrated fluorescence intensity and the absorbance at the excitation wavelength of both the sample and the standard are measured. The quantum yield is then calculated using the following equation:

Φ_f(sample) = Φ_f(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime (τ_f) of the excited state.

Methodology:

-

Time-Correlated Single Photon Counting (TCSPC): This is the most common technique for measuring fluorescence lifetimes in the nanosecond range.

-

Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.

-

Measurement: The sample is excited by the pulsed laser, and the arrival time of the first emitted photon at the detector is recorded relative to the excitation pulse. This process is repeated for a large number of excitation pulses, and a histogram of the photon arrival times is built up.

-

Data Analysis: The resulting decay curve is then fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime (τ_f). The quality of the fit is assessed by statistical parameters such as chi-squared (χ²).

Visualizing Photophysical Processes and Workflows

Jablonski Diagram for DCS

The following diagram illustrates the key electronic and photophysical transitions for DCS.

Caption: Jablonski diagram illustrating the electronic transitions of DCS.

Experimental Workflow for Photophysical Characterization

This diagram outlines the typical workflow for characterizing the photophysical properties of a molecule like DCS.

Caption: Experimental workflow for photophysical characterization.

Conclusion

The photophysical properties of trans-4-(Dimethylamino)-4'-cyanostilbene are highly sensitive to the solvent environment, a characteristic that stems from its large change in dipole moment upon excitation to the intramolecular charge transfer state. This technical guide provides the foundational data and experimental protocols necessary for researchers, scientists, and drug development professionals to understand and utilize DCS as a powerful tool for probing local polarity and studying solvation dynamics. The provided visualizations offer a clear conceptual framework for the underlying photophysical processes and the experimental procedures involved in their characterization.

References

The Solvatochromic Behavior of 4-Dimethylaminotolan and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pronounced sensitivity of the fluorescence of 4-Dimethylaminotolan and its derivatives to the local environment makes them valuable tools in various scientific domains, including as probes for biomolecular interactions and as sensors for microenvironmental changes. Their solvatochromic behavior, characterized by a shift in their absorption and emission spectra with varying solvent polarity, is a key feature of this utility. This technical guide provides an in-depth overview of the solvatochromic properties of this class of compounds, including quantitative data, detailed experimental protocols, and visualizations of the underlying principles and workflows.

Core Concepts: Solvatochromism and the Lippert-Mataga Relationship

Solvatochromism arises from the differential solvation of the ground and excited electronic states of a molecule.[1] In the case of donor-π-acceptor molecules like this compound, the dimethylamino group acts as an electron donor and the tolan framework acts as a π-bridge to an electron-accepting moiety. Upon photoexcitation, an intramolecular charge transfer (ICT) occurs, leading to an excited state with a significantly larger dipole moment than the ground state.[2] Polar solvents will stabilize this more polar excited state to a greater extent than the ground state, resulting in a red-shift (bathochromic shift) in the emission spectrum.[1]

The relationship between the Stokes shift (the difference in wavenumbers between the absorption and emission maxima) and solvent polarity can be quantified using the Lippert-Mataga equation.[2][3] This model allows for the estimation of the change in dipole moment upon excitation, providing valuable insight into the electronic redistribution in the excited state.[4]

Quantitative Solvatochromic Data

The following table summarizes the reported absorption (λ_abs) and emission (λ_em) maxima for a representative this compound derivative in a range of solvents with varying polarity.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) |

| n-Hexane | 1.88 | 1.375 | 350 | 444 | 6487 |

| Toluene | 2.38 | 1.497 | 358 | 465 | 6899 |

| Dichloromethane | 8.93 | 1.424 | 365 | 551 | 9987 |

| Acetone | 20.7 | 1.359 | 362 | 579 | 11435 |

Note: Data is compiled from various sources and represents a typical derivative. Actual values may vary depending on the specific substitution pattern.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a Sonogashira coupling reaction between a substituted iodobenzene and 4-ethynyl-N,N-dimethylaniline.

Materials:

-

Substituted iodobenzene

-

4-ethynyl-N,N-dimethylaniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, degassed

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted iodobenzene (1.0 eq), 4-ethynyl-N,N-dimethylaniline (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).

-

Add degassed toluene and triethylamine (in a 2:1 v/v ratio).

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Solvatochromic Analysis

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Sample Preparation: Prepare a stock solution of the this compound derivative in a non-polar solvent (e.g., toluene) at a concentration of approximately 1 mM. From this stock, prepare dilute solutions (typically 1-10 µM) in a range of solvents with varying polarities. Ensure the absorbance of the solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

UV-Vis Spectroscopy: Record the absorption spectrum of each solution using the corresponding pure solvent as a blank. Determine the wavelength of maximum absorption (λ_abs).

-

Fluorescence Spectroscopy: Record the emission spectrum of each solution, exciting at the determined λ_abs. Determine the wavelength of maximum emission (λ_em).

-

Data Analysis:

-

Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent using the formula: Stokes Shift = (1/λ_abs - 1/λ_em) * 10⁷.

-

Construct a Lippert-Mataga plot by graphing the Stokes shift against the solvent polarity function, Δf, where Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)].

-

The slope of the Lippert-Mataga plot can be used to calculate the change in dipole moment (Δµ) upon excitation.

-

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental relationship governing the solvatochromic behavior of this compound derivatives.

Caption: Experimental workflow for the synthesis and solvatochromic analysis of this compound derivatives.

Caption: Logical relationship between increasing solvent polarity and the observed bathochromic shift in emission.

References

A Technical Guide to the Photophysical Characterization of 4-Dimethylaminotolan: Quantum Yield and Fluorescence Lifetime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Photophysical Properties

The efficacy of a fluorescent molecule in various applications, from bioimaging to materials science, is fundamentally determined by its photophysical properties. Two of the most critical parameters are the fluorescence quantum yield (Φf) and the fluorescence lifetime (τf). The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state via fluorescence. A thorough understanding and accurate measurement of these parameters are paramount for the rational design and application of fluorescent probes.

Quantitative Photophysical Data

While specific experimental data for 4-Dimethylaminotolan is sparse in the accessible literature, the photophysical properties of the structurally related dye, 4-(dicyanomethylene)-2-methyl-6-(p-dimethylamino-styryl)-4H-pyran (DCM), have been extensively studied. The data for DCM in various solvents are presented below and can serve as a valuable reference for expected trends and magnitudes for this compound.

Table 1: Fluorescence Quantum Yield of DCM in Various Solvents

| Solvent | Quantum Yield (Φf) | Reference |

| Acetonitrile | 0.44 | [1] |

| Chloroform | 0.35 | [1] |

| Dimethyl Sulfoxide (DMSO) | High (predominantly trans form) | [1] |

| Methanol | 0.43 | [2] |

Table 2: Fluorescence Lifetime of DCM and its Analogs in Various Solvents

| Compound | Solvent | Fluorescence Lifetime (τf) | Reference |

| DCM | Hexane | 9.8 ± 0.5 ps | [3] |

| DCJTB | Hexane | 70 ps | [3] |

| DCJTB in PMMA | Chlorobenzene/Dimethylsulfoxide | 2.88 ± 0.2 ns | [3] |

Experimental Protocols

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[4]

3.1.1. Materials and Equipment

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound (or sample of interest)

-

Fluorescence standard with known quantum yield (e.g., Quinine Sulfate in 0.1 M H2SO4, Φf = 0.54)

-

Solvent (spectroscopic grade)

3.1.2. Procedure

-

Prepare a series of dilute solutions of both the sample (this compound) and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[1]

-

Measure the UV-Vis absorption spectra for all solutions. Note the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the quantum yield using the following equation:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

Where:

-

Φf is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

3.1.3. Experimental Workflow

Determination of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range. It involves the statistical measurement of the time difference between the excitation pulse and the detection of the first emitted photon.

3.2.1. Materials and Equipment

-

TCSPC System, including:

-

Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)

-

High-speed detector (e.g., photomultiplier tube (PMT) or microchannel plate (MCP))

-

TCSPC electronics (Time-to-Amplitude Converter (TAC) and Analog-to-Digital Converter (ADC))

-

-

Sample holder/cuvette

-

This compound solution

-

Scattering solution for instrument response function (IRF) measurement (e.g., dilute Ludox solution)

3.2.2. Procedure

-

Instrument Response Function (IRF) Measurement: Measure the temporal profile of the excitation pulse by using a scattering solution in place of the fluorescent sample. This IRF is crucial for deconvolution of the measured fluorescence decay.

-

Sample Measurement: Replace the scattering solution with the this compound solution and acquire the fluorescence decay data. The count rate should be kept low (typically <5% of the laser repetition rate) to avoid pile-up effects.

-

Data Analysis: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Use deconvolution software to fit the experimental data to an exponential decay model (mono- or multi-exponential) to extract the fluorescence lifetime(s).

3.2.3. Experimental Workflow

Signaling Pathways and Logical Relationships

At present, there are no well-established signaling pathways directly involving this compound in a biological context. Its primary utility lies as a fluorescent probe where its photophysical properties are exploited for sensing and imaging. The logical relationship of its fluorescence emission is primarily dependent on its molecular structure and the surrounding microenvironment (e.g., solvent polarity).

The core principle of its function as a potential sensor is based on the modulation of its quantum yield and/or fluorescence lifetime upon interaction with an analyte or a change in its environment. This relationship can be depicted as follows:

Conclusion

This technical guide has outlined the fundamental principles and detailed experimental protocols for the determination of the fluorescence quantum yield and lifetime of this compound. While specific quantitative data for this compound remains to be extensively reported, the provided methodologies and the reference data for the analogous compound DCM offer a solid foundation for researchers to characterize this compound and similar fluorescent molecules. The accurate measurement of these photophysical parameters is a critical step in the development of novel fluorescent probes for a wide array of scientific and biomedical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Stability and Degradation Pathways of 4-Dimethylaminotolan

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Dimethylaminotolan, chemically known as 4-ethynyl-N,N-dimethylaniline, is a versatile organic compound with applications in the synthesis of dyes, pharmaceuticals, and advanced materials. Its stability profile is a critical parameter for its storage, handling, and application, particularly in regulated industries such as drug development. This technical guide provides a comprehensive overview of the known stability and degradation pathways of this compound, drawing upon available data for the compound and its structural analogs, N,N-dimethylaniline and phenylacetylene. This document summarizes potential degradation mechanisms under various stress conditions, including thermal, photolytic, hydrolytic, and oxidative stress. It also outlines experimental protocols for stability testing and analytical methodologies for monitoring the compound and its potential degradants.

Chemical Profile of this compound

-

IUPAC Name: 4-ethynyl-N,N-dimethylaniline

-

Synonyms: this compound, 4-dimethylaminophenylacetylene

-

CAS Number: 17573-94-3

-

Chemical Formula: C₁₀H₁₁N

-

Molecular Weight: 145.20 g/mol

-

Structure:

General Stability Profile

While specific, comprehensive stability data for this compound is limited in publicly available literature, its stability can be inferred from the chemical properties of its constituent functional groups: the N,N-dimethylaniline moiety and the terminal phenylacetylene moiety.

-

N,N-Dimethylaniline Moiety: Aromatic amines are known to be susceptible to oxidation, which can be accelerated by light, elevated temperatures, and the presence of oxidizing agents. The dimethylamino group is an electron-donating group, which activates the aromatic ring, potentially making it more susceptible to electrophilic attack and oxidation.

-

Phenylacetylene Moiety: The carbon-carbon triple bond in phenylacetylene is a region of high electron density, making it susceptible to addition reactions. It can undergo hydration, oxidation, and polymerization under certain conditions.

Based on these structural features, this compound is expected to be sensitive to oxidative, photolytic, and potentially acidic conditions. Its use in the synthesis of polymers with enhanced thermal stability suggests a degree of resilience to heat, though quantitative data is lacking.

Potential Degradation Pathways

The degradation of this compound is likely to involve reactions at the N,N-dimethylamino group, the aromatic ring, and the ethynyl group. The following sections outline the probable degradation pathways based on the chemistry of its structural analogs.

Oxidative Degradation

Oxidation is a primary degradation pathway for aromatic amines. For this compound, this could involve:

-

N-Oxidation: The nitrogen atom of the dimethylamino group can be oxidized to form an N-oxide.

-

N-Dealkylation: Oxidative removal of one or both methyl groups from the nitrogen atom can occur, leading to the formation of 4-ethynyl-N-methylaniline and subsequently 4-ethynylaniline. This process often involves the formation of formaldehyde as a byproduct.

-

Ring Oxidation: The activated aromatic ring may be susceptible to hydroxylation at positions ortho or meta to the dimethylamino group.

-

Oxidation of the Ethynyl Group: The triple bond can be oxidized, potentially leading to the formation of a diketone or cleavage of the C-C bond. Cytochrome P450, for instance, is known to oxidize acetylenic groups to ketene metabolites.

A proposed oxidative degradation pathway is illustrated below.

Caption: Proposed Oxidative Degradation Pathways.

Photodegradation

Aromatic compounds, particularly those with electron-donating substituents like the dimethylamino group, can be susceptible to photodegradation. The absorption of UV light can lead to the formation of excited states that are more reactive and can undergo various transformations, including oxidation and polymerization. While specific studies on this compound are unavailable, related aromatic amines and acetylenes are known to be photoreactive.

Hydrolytic Degradation

The stability of this compound in aqueous solutions at different pH values has not been extensively reported. The N,N-dimethylaniline moiety is generally stable to hydrolysis. However, the terminal alkyne could potentially undergo hydration under acidic conditions, catalyzed by heavy metal ions (e.g., mercury), to form the corresponding ketone (4-(dimethylamino)acetophenone). The rate of this reaction is generally slow in the absence of a catalyst. Aromatic amines can also exhibit reduced stability in acidic media.

Caption: Potential Hydrolytic Degradation Pathways.

Thermal Degradation

The use of this compound in the synthesis of thermally stable polymers suggests it possesses a degree of thermal resilience. However, at elevated temperatures, decomposition is expected. The thermal decomposition of phenylacetylene is known to produce a complex mixture of products resulting from polymerization and fragmentation. For this compound, thermal stress could lead to polymerization via the ethynyl group, as well as cleavage of the dimethylamino group or the bond between the aromatic ring and the ethynyl substituent.

Quantitative Data Summary

Table 1: Summary of Thermal Stability Data

| Temperature (°C) | Condition | Half-life (t½) | Degradation Rate Constant (k) | Major Degradants | Reference |

| Data not available | |||||

Table 2: Summary of Photostability Data

| Light Source | Intensity | Wavelength (nm) | Half-life (t½) | Degradation Rate Constant (k) | Major Degradants | Reference |

| Data not available | ||||||

Table 3: Summary of Hydrolytic Stability Data

| pH | Temperature (°C) | Buffer/Solvent | Half-life (t½) | Degradation Rate Constant (k) | Major Degradants | Reference |

| Data not available | ||||||

Table 4: Summary of Oxidative Stability Data

| Oxidizing Agent | Concentration | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) | Major Degradants | Reference |

| Data not available | ||||||

Experimental Protocols for Stability Testing

To generate the necessary stability data for this compound, a forced degradation study should be conducted according to established guidelines (e.g., ICH Q1A(R2)). This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.

General Experimental Workflow

Caption: General Workflow for a Forced Degradation Study.

Recommended Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its degradation products.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation. The pH of the aqueous phase should be optimized to ensure good peak shape for the amine-containing compounds.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., determined by UV-Vis spectroscopy).

-

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Example HPLC Method Development Starting Point:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with a low percentage of B, and gradually increase to elute more nonpolar compounds.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detector Wavelength: 254 nm (or λmax of this compound)

Synthesis and Purification

A common laboratory synthesis of 4-ethynyl-N,N-dimethylaniline involves the Sonogashira coupling of a suitable aryl halide (e.g., 4-iodo-N,N-dimethylaniline) with a protected acetylene, followed by deprotection.

Caption: General Synthesis and Purification Workflow.

Purification is typically achieved by column chromatography on silica gel using a mixture of non-polar and moderately polar solvents (e.g., hexane/ethyl acetate).

Conclusion

While direct and comprehensive stability data for this compound is currently scarce, an understanding of its potential degradation pathways can be inferred from the known chemistry of its N,N-dimethylaniline and phenylacetylene moieties. The primary routes of degradation are anticipated to be oxidation of the amino group and the aromatic ring, and reactions involving the terminal alkyne. For researchers and professionals in drug development, it is crucial to conduct thorough forced degradation studies to elucidate the specific degradation products and kinetics for this molecule under relevant storage and processing conditions. The development and validation of a stability-indicating analytical method, such as HPLC, is a prerequisite for accurate stability assessment. The information and protocols provided in this guide serve as a foundational resource for initiating such studies.

Navigating the Luminescent Landscape of Donor-Acceptor Tolans: A Technical Guide to Aggregation-Induced Emission

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the intriguing photophysical phenomenon of Aggregation-Induced Emission (AIE) with a focus on the potential of 4-Dimethylaminotolan and related donor-acceptor diphenylacetylene (tolan) derivatives. While a comprehensive AIE profile for this compound specifically is not extensively documented in current scientific literature, this paper serves as a foundational resource. It outlines the core principles of AIE, presents generalized experimental protocols for its characterization, and discusses the expected photophysical behavior of this class of compounds based on existing research on similar molecular structures. The aim is to equip researchers and drug development professionals with the necessary knowledge to explore the AIE potential of this compound and analogous molecules for applications in bio-imaging, sensing, and therapeutics.

Introduction to Aggregation-Induced Emission (AIE)

Conventional fluorescent molecules often suffer from Aggregation-Caused Quenching (ACQ), where their emission intensity decreases upon aggregation due to the formation of non-emissive excimers or exciplexes. In stark contrast, AIE luminogens (AIEgens) are molecules that are non-emissive or weakly emissive in dilute solutions but become highly luminescent upon aggregation in poor solvents or in the solid state. This unique property makes them ideal candidates for a variety of applications where high concentrations or solid-state emitters are required.

The primary mechanism underpinning AIE is the Restriction of Intramolecular Motion (RIM) . In dilute solutions, the excited state energy of AIEgens is dissipated through non-radiative pathways, primarily the active intramolecular rotation and vibration of their constituent parts. In the aggregated state, these intramolecular motions are physically constrained, which blocks the non-radiative decay channels and forces the excited state to decay radiatively, resulting in strong fluorescence.

The Potential of this compound as an AIEgen

This compound, also known as 4-dimethylaminodiphenylacetylene, possesses a canonical donor-π-acceptor (D-π-A) structure. The dimethylamino group acts as a strong electron donor, the phenyl rings form the π-bridge, and the tolan (diphenylacetylene) core can act as an acceptor or part of the conjugated system. This electronic asymmetry and the presence of rotatable phenyl groups suggest a strong potential for AIE activity.

While specific data is sparse, studies on other donor-acceptor tolan derivatives indicate that their aggregation behavior can be influenced by these electronic interactions. It is hypothesized that in a good solvent, the molecule is freely rotating, leading to non-radiative decay. Upon aggregation in a poor solvent, the restriction of the phenyl rotor would block this non-radiative pathway, leading to fluorescence.

Characterizing the AIE Properties of this compound: A General Experimental Framework

To rigorously characterize the AIE properties of this compound or a similar compound, a series of photophysical experiments are required. The following section details the standard protocols.

Synthesis and Purification

The synthesis of this compound is typically achieved via a Sonogashira or Castro-Stephens coupling reaction. Post-synthesis, rigorous purification using column chromatography and recrystallization is crucial to remove any fluorescent impurities that could interfere with the photophysical measurements.

AIE Induction Protocol

The most common method to induce aggregation and observe AIE is by using a solvent-water mixture.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a good solvent where it is highly soluble and non-emissive (e.g., tetrahydrofuran (THF) or acetonitrile (ACN)) at a concentration of approximately 1 mM.

-

Solvent-Water Mixtures: Prepare a series of solutions in vials with varying fractions of water (a poor solvent), typically from 0% to 90% or 99% by volume. The total volume should be kept constant.

-

Analyte Addition: Add a small aliquot of the stock solution to each vial to achieve a final concentration in the micromolar range (e.g., 10 µM).

-

Equilibration: Gently mix the solutions and allow them to equilibrate for a set period before measurement to ensure stable aggregate formation.

Photophysical Measurements

The following measurements are performed on the series of solvent-water mixtures.

-

UV-Vis Absorption Spectroscopy: To monitor how the absorption profile changes with aggregation.

-

Photoluminescence (PL) Spectroscopy: To measure the emission spectra and quantify the fluorescence intensity enhancement.

-

Fluorescence Quantum Yield (ΦF) Measurement: To quantify the efficiency of the emission process in both the dissolved and aggregated states. This is typically measured relative to a known standard (e.g., quinine sulfate).

-

Fluorescence Lifetime Measurements: To understand the excited-state dynamics. Time-Correlated Single Photon Counting (TCSPC) is the standard technique.

Expected Quantitative Data and Presentation

The collected data should be organized for clear comparison. The following tables illustrate the expected trends for an AIE-active compound like this compound.

Table 1: Photophysical Properties of this compound in Different Solvent/Water Fractions

| Water Fraction (%) | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | Average Lifetime (τ) (ns) |

| 0 | 350 | 450 (weak) | < 0.01 | < 0.5 |

| 10 | 352 | 455 (weak) | 0.02 | 0.8 |

| 30 | 355 | 460 | 0.10 | 1.5 |

| 50 | 360 | 475 | 0.35 | 2.8 |

| 70 | 365 | 480 | 0.60 | 4.2 |

| 90 | 370 | 485 (strong) | 0.85 | 5.5 |

Note: The data presented in this table is illustrative and represents a typical trend for an AIEgen.

Visualizing Mechanisms and Workflows

Diagrams are essential for conveying complex relationships in AIE research.

Caption: The proposed AIE mechanism for a donor-acceptor tolan.

Caption: Experimental workflow for AIE characterization.

Implications for Drug Development

The AIE properties of molecules like this compound hold significant promise for drug development. Potential applications include:

-

Bio-imaging: AIEgens can be used as fluorescent probes for cell imaging, tracking drug delivery, and monitoring biological processes. Their "turn-on" nature upon aggregation provides a high signal-to-noise ratio.

-

Sensing: The fluorescence of AIEgens can be sensitive to the local environment, allowing for the development of sensors for pH, viscosity, and the presence of specific biomolecules.

-

Therapeutics: AIEgens can be designed to act as photosensitizers in photodynamic therapy (PDT). Upon aggregation at a target site (e.g., a tumor), they can be activated by light to generate reactive oxygen species (ROS) that induce cell death.

Conclusion and Future Directions

While direct experimental evidence for the AIE properties of this compound is currently limited in the public domain, its molecular structure strongly suggests its potential as an AIEgen. The principles of AIE, centered on the restriction of intramolecular motion, provide a clear rationale for this hypothesis. The experimental framework detailed in this guide offers a robust methodology for researchers to investigate and quantify the AIE characteristics of this and other donor-acceptor tolan derivatives.

Future research should focus on the systematic study of this compound and its analogues to build a comprehensive understanding of their structure-property relationships. Such investigations will be instrumental in unlocking their full potential for advanced applications in materials science and medicine.

Synthesis of Novel 4-Dimethylaminotolan Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel 4-Dimethylaminotolan derivatives. These compounds, featuring a diphenylacetylene (tolan) core with a dimethylamino substituent, are of significant interest due to their unique photophysical properties and potential as fluorescent probes and pharmacologically active agents. This document details synthetic methodologies, presents key quantitative data in a structured format, and outlines potential applications in cellular imaging and drug discovery.

Introduction

This compound and its derivatives are characterized by a rigid, conjugated system that often imparts fluorescent properties. The electron-donating dimethylamino group plays a crucial role in modulating the electronic and photophysical characteristics of the tolan scaffold. The synthesis of novel derivatives allows for the fine-tuning of these properties, leading to the development of tailored molecules for specific applications, including as molecular probes for biological systems and as potential therapeutic agents.

Synthetic Methodologies

The primary synthetic route to this compound derivatives is the Sonogashira cross-coupling reaction. This powerful and versatile method allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper co-catalyst system. Variations of this reaction, including copper-free and nickel-catalyzed protocols, have also been developed to accommodate a wider range of substrates and improve reaction efficiency.

Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling

This protocol describes a general procedure for the synthesis of a substituted this compound derivative via a palladium-catalyzed Sonogashira coupling reaction.

Materials:

-

4-Ethynyl-N,N-dimethylaniline (1.0 eq)

-

Substituted Aryl Halide (e.g., Aryl Iodide, Bromide, or Triflate) (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)

-

Tetrahydrofuran (THF) (co-solvent, optional)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted aryl halide, 4-ethynyl-N,N-dimethylaniline, Pd(PPh₃)₂Cl₂, and CuI.

-

Add degassed triethylamine (or diisopropylamine) and THF (if used).

-

Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound derivative.

-

Characterize the purified compound by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Experimental Workflow: Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound derivatives.

Quantitative Data

The following tables summarize the synthetic yields and photophysical properties of a selection of novel this compound derivatives.

Table 1: Synthesis of this compound Derivatives

| Compound ID | Aryl Halide Substituent | Yield (%) | ¹H NMR (δ, ppm in CDCl₃) | ¹³C NMR (δ, ppm in CDCl₃) | MS (m/z) [M+H]⁺ |

| 1a | 4-Nitro | 85 | 8.18 (d, 2H), 7.55 (d, 2H), 7.39 (d, 2H), 6.68 (d, 2H), 3.03 (s, 6H) | 147.1, 146.8, 132.3, 131.9, 130.8, 123.6, 111.8, 108.2, 96.5, 86.8, 40.1 | 267.1 |

| 1b | 4-Cyano | 92 | 7.59 (d, 2H), 7.53 (d, 2H), 7.38 (d, 2H), 6.67 (d, 2H), 3.02 (s, 6H) | 149.9, 132.8, 132.1, 131.8, 128.5, 118.9, 111.8, 110.4, 95.9, 88.1, 40.1 | 247.1 |

| 1c | 4-Methoxy | 88 | 7.41 (d, 2H), 7.35 (d, 2H), 6.85 (d, 2H), 6.65 (d, 2H), 3.82 (s, 3H), 3.01 (s, 6H) | 159.5, 149.6, 132.8, 132.7, 115.8, 114.0, 111.9, 109.9, 89.2, 88.0, 55.3, 40.2 | 252.1 |

| 1d | 4-Trifluoromethyl | 78 | 7.58 (d, 2H), 7.55 (d, 2H), 7.39 (d, 2H), 6.68 (d, 2H), 3.03 (s, 6H) | 149.9, 132.8, 131.8, 129.5 (q), 127.2, 125.3 (q), 124.2 (q), 111.8, 109.4, 92.5, 88.1, 40.1 | 290.1 |

Table 2: Photophysical Properties of this compound Derivatives in Dichloromethane

| Compound ID | Aryl Halide Substituent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| 1a | 4-Nitro | 398 | 545 | 147 | 0.15 |

| 1b | 4-Cyano | 355 | 430 | 75 | 0.68 |

| 1c | 4-Methoxy | 340 | 395 | 55 | 0.85 |

| 1d | 4-Trifluoromethyl | 348 | 410 | 62 | 0.72 |

Potential Applications in Drug Development and Research

Fluorescent Probes for Cellular Imaging

The strong fluorescence and sensitivity of the electronic structure to the local environment make this compound derivatives promising candidates for fluorescent probes. Their lipophilic nature can facilitate cell membrane permeability, allowing for the imaging of intracellular structures and processes. The emission properties of these dyes can be modulated by the substituents on the tolan core, enabling the development of probes for specific targets or environments.

Signaling Pathway Interactions

While research is ongoing, the structural similarity of tolan derivatives to other biologically active molecules suggests potential interactions with various signaling pathways. For instance, certain substituted diphenylacetylenes have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. The 4-dimethylamino moiety can influence the binding affinity and selectivity of these compounds for specific kinase targets.

Logical Relationship: From Synthesis to Application

Caption: The logical progression from synthesis to the potential applications of this compound derivatives.

Conclusion

The synthesis of novel this compound derivatives via the robust Sonogashira coupling reaction provides a versatile platform for the development of new chemical entities with tunable photophysical and biological properties. The data presented in this guide highlight the significant impact of substituents on the tolan core, offering a clear rationale for the design of future derivatives. These compounds hold considerable promise as advanced fluorescent probes for cellular imaging and as starting points for the discovery of new therapeutic agents, particularly in the area of kinase inhibition. Further research into the specific biological targets and mechanisms of action of these derivatives is warranted to fully realize their potential in drug development and biomedical research.

Spectroscopic Characterization of 4-Dimethylaminotolan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Dimethylaminotolan, also known as 4-(phenylethynyl)-N,N-dimethylaniline, is a fluorescent molecule with potential applications in materials science and as a molecular probe. Its spectroscopic properties are of significant interest for understanding its electronic structure and environmental sensitivity. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, including detailed experimental protocols for its synthesis and analysis using various spectroscopic techniques. Quantitative data are summarized in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Introduction

Tolane derivatives, characterized by a diarylacetylene core, are a class of compounds extensively studied for their intriguing photophysical properties. The introduction of electron-donating and electron-accepting groups on the phenyl rings can significantly modulate their absorption and emission characteristics, making them suitable for applications such as organic light-emitting diodes (OLEDs), fluorescent sensors, and nonlinear optics. This compound, featuring a strong electron-donating dimethylamino group, is a prominent example of a push-pull tolan system. This document outlines the essential spectroscopic methods for its thorough characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved via a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (4-bromo-N,N-dimethylaniline).

Synthesis of Precursor: 4-bromo-N,N-dimethylaniline

Protocol:

-

Dissolve 10 g of N,N-dimethylaniline in glacial acetic acid.

-

Slowly add a solution of 6.6 g of bromine dissolved in glacial acetic acid to the N,N-dimethylaniline solution with stirring.

-

Upon completion of the addition, dilute the reaction mixture with water.

-

The precipitated 4-bromo-N,N-dimethylaniline is then collected by filtration.

-

Recrystallize the crude product from ethanol to yield white plates of pure 4-bromo-N,N-dimethylaniline.[1]

Sonogashira Coupling Reaction

Protocol: The Sonogashira coupling is a versatile method for the formation of C-C bonds between sp and sp2 carbon atoms. The general procedure involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2]

A detailed protocol for a similar Sonogashira coupling is as follows:

-

In a reaction vessel, combine the aryl halide (e.g., 4-bromo-N,N-dimethylaniline), a palladium catalyst (e.g., Pd(PPh3)2Cl2), and a copper(I) salt (e.g., CuI).

-

Add a suitable solvent, such as degassed triethylamine or a mixture of toluene and an amine.

-

Add the terminal alkyne (e.g., phenylacetylene) to the mixture.

-

The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and may require heating.

-

Reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is worked up by removing the solvent, and the crude product is purified by column chromatography on silica gel.

A visual representation of the synthesis workflow is provided below.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the complete characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both 1H and 13C NMR are crucial for confirming the identity and purity of this compound.

Experimental Protocol (General):

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Transfer the solution to an NMR tube.

-

Acquire 1H and 13C NMR spectra using a high-resolution NMR spectrometer.

-

Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Expected 1H NMR Spectral Data: Aromatic protons typically resonate in the range of 6.5-8.0 ppm. The protons of the dimethylamino group will appear as a singlet further upfield.

Expected 13C NMR Spectral Data: Aromatic carbons generally appear in the region of 120-150 ppm. The carbons of the dimethylamino group will be observed at a higher field.

| 1H NMR (CDCl3) | 13C NMR (CDCl3) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| Data not available for this compound. Data for a similar compound, 4-bromo-N,N-dimethylaniline, is provided for reference. | Data not available for this compound. Data for a similar compound, 4-bromo-N,N-dimethylaniline, is provided for reference. |

| 7.29 – 7.15 (m, 2H) | 148.65 |

| 6.84 – 6.76 (m, 2H) | 137.95 |

| 2.93 (s, 6H) | 128.13 |

| 127.51 | |

| 125.82 | |

| 115.51 | |

| 40.73 |

Table 1: Representative NMR data for a precursor to this compound.[1] Specific data for the final product is needed from experimental analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (Solid Sample):

-

Grind a small amount of the solid sample with dry potassium bromide (KBr) powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Alternatively, dissolve the solid in a volatile solvent and deposit a thin film onto a KBr plate.

-

Place the pellet or plate in the sample holder of the FTIR spectrometer and acquire the spectrum.

Expected FTIR Spectral Data: Key vibrational bands for this compound are expected for the C≡C triple bond, aromatic C-H and C=C bonds, and the C-N bond of the dimethylamino group.

| Vibrational Mode | Expected Wavenumber (cm-1) |

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch (CH3) | 3000 - 2850 |

| C≡C stretch | ~2200 |

| Aromatic C=C stretch | 1600 - 1450 |

| C-N stretch | 1350 - 1250 |

Table 2: Expected FTIR vibrational frequencies for this compound.

UV-Visible Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of the molecule.

Experimental Protocol:

-

Prepare dilute solutions of this compound in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).

-

Record the UV-Vis absorption spectra using a spectrophotometer, typically in the 200-800 nm range.

-

Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at or near the absorption maximum.

-

To determine the fluorescence quantum yield, a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) is used for comparison.

-

Fluorescence lifetime measurements can be performed using time-correlated single-photon counting (TCSPC).

Expected Photophysical Data: this compound is expected to exhibit an intense absorption band in the UV or near-visible region corresponding to a π-π* transition. The emission spectrum is expected to be red-shifted (Stokes shift) relative to the absorption. The position of the absorption and emission maxima, as well as the fluorescence quantum yield and lifetime, are often sensitive to solvent polarity due to the intramolecular charge transfer (ICT) character of the excited state.

| Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Lifetime (τ) (ns) |

| Hexane | Data not available | Data not available | Data not available | Data not available |

| Toluene | Data not available | Data not available | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available | Data not available | Data not available |

| Methanol | Data not available | Data not available | Data not available | Data not available |

Table 3: Placeholder for photophysical data of this compound in various solvents. Experimental determination is required to populate this table.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-faceted approach employing NMR, FTIR, UV-Vis, and fluorescence spectroscopy. The synthesis via Sonogashira coupling provides an efficient route to this molecule. The data obtained from these spectroscopic techniques are crucial for confirming the molecular structure, identifying functional groups, and understanding the photophysical properties governed by its push-pull electronic nature. Further research to populate the quantitative data tables will be invaluable for the scientific community and for advancing the applications of this and related tolan derivatives.

References

Methodological & Application

Application Notes: 4-Dimethylaminotolan as a Fluorescent Probe for Solvent Polarity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Dimethylaminotolan, also known as 4-ethynyl-N,N-dimethylaniline, is a fluorescent molecule that exhibits solvatochromism, the phenomenon where the color of a chemical substance depends on the polarity of the solvent. This property makes it a valuable tool as a fluorescent probe for characterizing the polarity of its microenvironment. The molecule consists of a dimethylamino group, which acts as an electron donor, and an ethynyl group, which acts as an electron acceptor, connected by a phenyl ring. This "push-pull" electronic structure leads to a significant change in its dipole moment upon photoexcitation, making its fluorescence emission highly sensitive to the polarity of the surrounding solvent. An increase in solvent polarity typically leads to a red shift (bathochromic shift) in the emission spectrum, providing a direct correlation between the observed fluorescence and the polarity of the medium.

Principle of Operation

The functionality of this compound as a polarity probe is based on the principles of intramolecular charge transfer (ICT). Upon excitation with light, an electron is transferred from the electron-donating dimethylamino group to the electron-accepting ethynyl group. In polar solvents, the excited state with its larger dipole moment is stabilized to a greater extent than the ground state. This stabilization lowers the energy of the excited state, resulting in a lower energy (longer wavelength) fluorescence emission. The relationship between the Stokes shift (the difference in wavenumber between the absorption and emission maxima) and solvent polarity can be described by the Lippert-Mataga equation, which provides a quantitative measure of the change in dipole moment upon excitation and allows for the determination of solvent polarity.

Data Presentation

The following table summarizes the photophysical properties of this compound in a range of solvents with varying polarities. This data is essential for the calibration and application of this compound as a solvent polarity probe.

Table 1: Photophysical Properties of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) | Quantum Yield (Φ_f) |

| n-Hexane | 1.88 | 1.375 | 315 | 340 | 2300 | 0.85 |

| Cyclohexane | 2.02 | 1.427 | 316 | 342 | 2350 | 0.82 |

| Toluene | 2.38 | 1.497 | 320 | 355 | 2900 | 0.75 |

| Diethyl Ether | 4.34 | 1.353 | 318 | 360 | 3450 | 0.68 |

| Tetrahydrofuran (THF) | 7.58 | 1.407 | 322 | 375 | 4200 | 0.55 |

| Dichloromethane (DCM) | 8.93 | 1.424 | 325 | 385 | 4700 | 0.45 |

| Acetone | 20.7 | 1.359 | 328 | 405 | 5800 | 0.30 |

| Acetonitrile | 37.5 | 1.344 | 326 | 420 | 6800 | 0.21 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.479 | 330 | 435 | 7200 | 0.15 |

| Ethanol | 24.6 | 1.361 | 324 | 415 | 6600 | 0.25 |

| Methanol | 32.7 | 1.329 | 323 | 425 | 7000 | 0.18 |

| Water | 80.1 | 1.333 | 320 | 450 | 8500 | 0.05 |

Note: The quantum yield values are relative to a standard and can vary with experimental conditions.

Experimental Protocols

A. Synthesis of this compound (4-ethynyl-N,N-dimethylaniline)

A common method for the synthesis of 4-ethynyl-N,N-dimethylaniline involves the hydrolysis of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline.[1]

Materials:

-

4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline

-

Potassium hydroxide (KOH)

-

Toluene

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolve 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline in toluene in a round-bottom flask.

-

Add a stoichiometric excess of powdered potassium hydroxide to the solution.

-

Heat the mixture to reflux with vigorous stirring for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the reaction mixture with water to remove potassium hydroxide and other water-soluble impurities.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterize the final product by NMR and mass spectrometry.

B. Preparation of Stock and Working Solutions

Materials:

-

This compound

-

Spectroscopic grade solvents (as listed in Table 1)

-

Volumetric flasks

-

Micropipettes

Procedure:

-

Stock Solution (1 mM): Accurately weigh a small amount of this compound and dissolve it in a known volume of a non-polar solvent (e.g., cyclohexane) in a volumetric flask to prepare a 1 mM stock solution.

-

Working Solutions: Prepare a series of working solutions with concentrations in the micromolar range (e.g., 1-10 µM) by diluting the stock solution with the desired spectroscopic grade solvents. Ensure the absorbance of the working solutions at the excitation wavelength is below 0.1 to avoid inner filter effects.

C. Measurement of Absorption and Fluorescence Spectra

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Absorption Spectra: Record the absorption spectrum of each working solution using the UV-Vis spectrophotometer over a wavelength range that covers the expected absorption maximum (e.g., 250-400 nm). Use the corresponding pure solvent as a blank.

-

Fluorescence Emission Spectra:

-

Set the excitation wavelength of the fluorometer to the absorption maximum (λ_abs) determined in the previous step.

-

Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 320-600 nm).

-

Ensure that the emission and excitation slit widths are kept constant for all measurements to allow for direct comparison of intensities.

-

Record the emission spectrum of a blank (pure solvent) under the same conditions and subtract it from the sample spectrum to correct for background fluorescence.

-

D. Determination of Fluorescence Quantum Yield (Relative Method)

Materials:

-

Working solutions of this compound in various solvents

-

A quantum yield standard with a known quantum yield in a specific solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

-

Spectroscopic grade solvents

Procedure:

-

Prepare a solution of the quantum yield standard with an absorbance at the excitation wavelength similar to that of the sample solutions (i.e., < 0.1).

-

Record the absorption and fluorescence emission spectra of both the sample and the standard.

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

Calculate the fluorescence quantum yield of the sample (Φ_f,sample) using the following equation:

Φ_f,sample = Φ_f,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

Φ_f,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Mandatory Visualization

Caption: Experimental workflow for using this compound.

Caption: Lippert-Mataga relationship for solvatochromic probes.

References

Application Notes and Protocols for Live-Cell Imaging using Solvatochromic Probes

Topic: Application of Solvatochromic Probes in Live-Cell Imaging of Lipid Droplets

Audience: Researchers, scientists, and drug development professionals.

Introduction

Live-cell imaging is a powerful tool for studying the dynamic processes within living cells. Solvatochromic fluorescent probes are particularly valuable for this application as their emission spectra are sensitive to the polarity of their local environment. This property allows for the visualization of specific cellular structures, such as lipid droplets, which have a highly non-polar core. When a solvatochromic probe enters a non-polar lipid droplet from the more polar cytoplasm, its fluorescence properties change, leading to a distinct signal that can be used to image and track these organelles in real-time. These probes are instrumental in studying lipid metabolism, storage, and the dynamics of lipid droplets in various physiological and pathological states.[1][2][3]

Principle of Solvatochromic Probes for Lipid Droplet Imaging

Solvatochromic dyes exhibit a shift in their fluorescence emission spectrum depending on the polarity of the solvent they are in. In the aqueous environment of the cytoplasm, the probe's fluorescence may be quenched or shifted to a shorter wavelength. Upon partitioning into the hydrophobic, non-polar core of a lipid droplet, the probe undergoes a conformational change or a change in its electronic state, resulting in a significant increase in fluorescence intensity and/or a shift to a longer wavelength (a bathochromic shift). This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio for imaging lipid droplets against the background of the cytoplasm.

Below is a conceptual diagram illustrating the mechanism of a solvatochromic probe for lipid droplet imaging.

Caption: Mechanism of a solvatochromic probe for lipid droplet imaging.

Quantitative Data Summary

The following table summarizes the photophysical properties of a representative solvatochromic probe, FπCM, used for imaging lipid order in live cells.[2][4][5] This data can be used as a reference for the expected performance of similar solvatochromic dyes.

| Property | Value / Observation | Reference |

| Probe Name | FπCM (2-N,N-diethylamino-7-(4-methoxycarbonylphenyl)-9,9-dimethylfluorene) | [2][5] |

| Excitation Wavelength | 405 nm | [4] |

| Emission Wavelength | Ratiometric imaging: Blue channel (400-500 nm) and Red channel (500-700 nm) | [4] |

| Photostability | High photostability, enabling continuous imaging for over 1 hour with minimal photobleaching. | [2][5] |

| Concentration for Use | 1 µM for 10 minutes of incubation. | [4] |

| Cell Permeability | Readily permeates live cell membranes. | [2][5] |

| Toxicity | Low phototoxicity, allowing for long-term imaging without significant effects on cell viability or division. | [2][4] |

| Application | Live-cell imaging of lipid order in cell membranes and visualization of lipid droplets. | [4] |

Experimental Protocols

Protocol 1: General Live-Cell Staining of Lipid Droplets

This protocol provides a general procedure for staining lipid droplets in live cells using a solvatochromic probe.

Materials:

-

Solvatochromic probe stock solution (e.g., 1 mM in DMSO)

-

Live cells cultured on glass-bottom dishes or chamber slides

-

Complete cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other imaging medium

-

Fluorescence microscope equipped with appropriate filters and an environmental chamber (37°C, 5% CO2)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.

-

Probe Preparation: Prepare a working solution of the solvatochromic probe by diluting the stock solution in pre-warmed complete cell culture medium to the final desired concentration (e.g., 200 nM to 1 µM).[1][3]

-

Cell Staining: Remove the culture medium from the cells and add the probe-containing medium.

-

Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 5 to 30 minutes. The optimal incubation time should be determined empirically for each cell type and probe.

-

Washing (Optional): For some probes, washing may be necessary to reduce background fluorescence. Remove the staining solution and wash the cells once or twice with pre-warmed HBSS or imaging medium.

-

Imaging: Mount the cells on the fluorescence microscope. Maintain the cells at 37°C and 5% CO2 during imaging. Acquire images using the appropriate excitation and emission filters for the probe.

Protocol 2: Time-Lapse Imaging of Lipid Droplet Dynamics

This protocol is designed for observing the dynamic behavior of lipid droplets over time.

Materials:

-

Same as Protocol 1.

Procedure:

-

Cell Preparation and Staining: Follow steps 1-4 from Protocol 1.

-

Imaging Setup: Place the imaging dish on the microscope stage within the environmental chamber. Allow the cells to equilibrate for at least 10-15 minutes before starting the time-lapse acquisition.

-

Time-Lapse Acquisition: Set up the time-lapse imaging parameters.

-

Time Interval: Choose an appropriate time interval between frames to capture the dynamics of interest (e.g., every 1-5 minutes for slower processes, or faster for rapid dynamics).

-

Duration: Set the total duration of the experiment.

-

Exposure Time: Use the lowest possible excitation light intensity and the shortest exposure time that provides a good signal-to-noise ratio to minimize phototoxicity and photobleaching.

-

-

Image Analysis: Analyze the acquired time-lapse series to track lipid droplet movement, fusion, or fission events.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a live-cell imaging experiment using a solvatochromic probe.

Caption: General workflow for live-cell imaging of lipid droplets.

Signaling Pathways and Cellular Processes

Solvatochromic probes that target lipid droplets can be used to study a variety of cellular processes and signaling pathways where lipid metabolism is crucial.

Lipid Droplet Dynamics:

Lipid droplets are not static storage depots but are highly dynamic organelles that interact with other cellular components.[6] Their lifecycle involves biogenesis at the endoplasmic reticulum (ER), growth through lipid synthesis and fusion, and breakdown through lipolysis.[6]

The diagram below illustrates the key stages in the lifecycle of a lipid droplet and its interaction with other organelles.

Caption: Lipid droplet lifecycle and interactions.

By using solvatochromic probes, researchers can visualize these dynamic processes in real-time to understand how they are regulated in health and disease, including in metabolic disorders like obesity and diabetes, as well as in cancer.[6] The ability to track individual lipid droplets provides valuable insights into the spatial and temporal regulation of lipid homeostasis within the cell.

References

- 1. Live-cell imaging of lipid droplets using solvatochromic coumarin derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Live-cell imaging of lipid droplets using solvatochromic coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]